![molecular formula C23H27N3O5S2 B2480035 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 905698-82-0](/img/structure/B2480035.png)
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H27N3O5S2 and its molecular weight is 489.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave Assisted Synthesis and Carbonic Anhydrase Inhibition
4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, a related compound, was synthesized using microwave irradiation and evaluated as an inhibitor of various carbonic anhydrase isoforms. These isoforms were inhibited in low micromolar and nanomolar ranges, indicating potential biomedical applications in treating diseases where carbonic anhydrase activity is a factor (Ulus et al., 2016).
Anticancer Activity of Indapamide Derivatives
Derivatives of indapamide, which structurally resemble the compound , were synthesized and showed proapoptotic activity on melanoma cell lines. This highlights their potential as anticancer agents, with specific effectiveness in inhibiting melanoma cancer cell lines (Yılmaz et al., 2015).
Green Synthesis of Carboxamides
N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which share a similar sulfamoyl-benzamide structure, were synthesized in a water-based "green" method. This approach aligns with sustainable chemistry principles and opens up environmentally friendly pathways for synthesizing similar compounds (Horishny & Matiychuk, 2020).
Synthesis for Antitubercular Activity
Compounds with a similar structure were synthesized and screened for antitubercular activity. This suggests potential applications in developing new treatments for tuberculosis, highlighting the compound's relevance in infectious disease research (Dighe et al., 2012).
Application in Tumor Diagnosis and PET Tracers
Hybrid structures similar to 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide have been explored as leads for tumor diagnosis and development of PET tracers, showing promising results in σ(2) receptor selectivity and interaction with P-gp in tumors (Abate et al., 2011).
Antimicrobial Activity of Thiazole Derivatives
Thiazole derivatives, structurally related to the compound, have demonstrated antimicrobial activity against various bacterial and fungal strains. This suggests potential for the compound in antimicrobial research and drug development (Chawla, 2016).
Crystal Structure and Hydrogen Bonding Studies
Studies on crystal structures of related compounds, focusing on hydrogen bonding and molecular interactions, provide insights into the molecular properties and potential applications of the compound in material science and molecular engineering (Mo et al., 2011).
Fluorescent Probes for Biological Applications
Novel quinoline derivatives related to the compound have been developed as blue-green fluorescent probes. This indicates potential use in biological imaging and diagnostic applications where fluorescence is utilized (Bodke et al., 2013).
Propriétés
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-26(16-7-5-4-6-8-16)33(28,29)17-11-9-15(10-12-17)22(27)25-23-24-20-18(30-2)13-14-19(31-3)21(20)32-23/h9-14,16H,4-8H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCXPRZZDOVNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
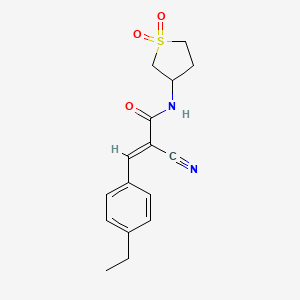
![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2479954.png)
![1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one](/img/structure/B2479955.png)
![N-(2-methoxyphenyl)-2,5-dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2479957.png)
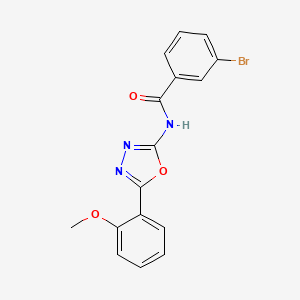
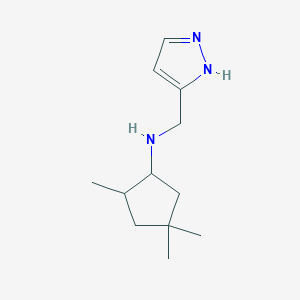
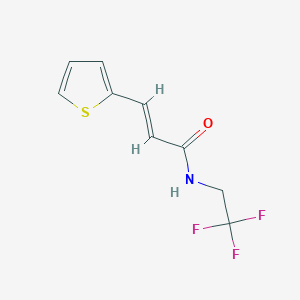
![N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2479962.png)
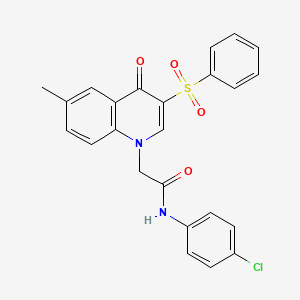
![Methyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2479968.png)
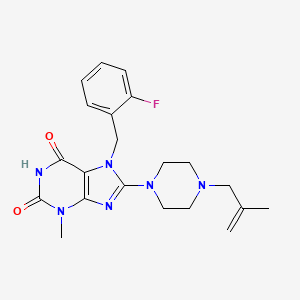
![N-(1-Cyano-2,2-dimethylcyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2479971.png)
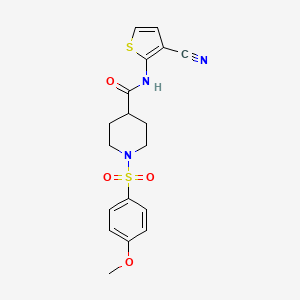
![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2479975.png)
